molecular formula C11H10ClNO B1296097 2-chloro-1-ethyl-1H-indole-3-carbaldehyde CAS No. 64788-54-1

2-chloro-1-ethyl-1H-indole-3-carbaldehyde

Cat. No. B1296097
CAS RN: 64788-54-1
M. Wt: 207.65 g/mol
InChI Key: OUYUXOLCOLWWDO-UHFFFAOYSA-N
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Description

2-chloro-1-ethyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds that are widely recognized for their presence in natural products and pharmaceuticals. The specific structure of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde suggests that it could be a valuable intermediate in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in several studies. For instance, the reaction of 2-chloroindole-3-carbaldehyde with epibromohydrin leads to the formation of a 1-(oxiran-2ylmethyl) derivative, while the reaction with epichlorohydrin results in an oxazolo[3,2-a]indole skeleton . Another approach involves the transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles, which could be analogous to reactions involving 2-chloro-1-ethyl-1H-indole-3-carbaldehyde . Additionally, the synthesis of 5-substituted indole derivatives has been achieved through a series of transformations starting from ethyl 5-formyl-1H-indole-2-carboxylates, indicating the versatility of indole carbaldehydes as synthetic intermediates .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, and their analysis is crucial for understanding their chemical behavior. For example, the structure of triazolo(thiadiazepino)indoles, which could be structurally related to 2-chloro-1-ethyl-1H-indole-3-carbaldehyde, was established using single crystal X-ray diffraction . This technique is essential for confirming the molecular structure of synthesized compounds and could be applied to 2-chloro-1-ethyl-1H-indole-3-carbaldehyde as well.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols results in the formation of new heterocyclic compounds . Similarly, a two-step approach for synthesizing imidazo[1,2-a]indoles from 2-chloroindole-3-carbaldehyde involves N-alkylation followed by treatment with aromatic amine hydrochlorides . These reactions highlight the reactivity of the chloro and aldehyde functional groups present in indole carbaldehydes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-1-ethyl-1H-indole-3-carbaldehyde would likely be influenced by its functional groups and molecular structure. While specific data on this compound is not provided, related compounds exhibit interesting properties. For example, the tricyclic system formed from the reaction of 2-chloroindole-3-carbaldehyde with epichlorohydrin has been investigated for its chemical properties, including the unexpected opening of the oxazole ring when reacted with secondary amines . These properties are crucial for understanding the behavior of the compound in various chemical environments and could guide the development of new synthetic methods and applications.

Scientific Research Applications

  • Biologically Active Compounds

    • Field : Biochemistry and Pharmacology
    • Application : Indole derivatives, including “2-chloro-1-ethyl-1H-indole-3-carbaldehyde”, are used as biologically active compounds for the treatment of various disorders in the human body .
    • Methods : The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds are synthesized in a lab and then tested in vitro (in a lab setting) and in vivo (in a living organism) for their therapeutic effects .
    • Results : Indole derivatives have shown various biologically vital properties, including the treatment of cancer cells and microbes .
  • Synthesis of Active Molecules

    • Field : Organic Chemistry
    • Application : “2-chloro-1-ethyl-1H-indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
    • Methods : These compounds are used in Multicomponent Reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
    • Results : The use of “2-chloro-1-ethyl-1H-indole-3-carbaldehyde” in MCRs has led to the assembly of pharmaceutically interesting scaffolds .
  • Synthesis of Imidazo[1,2-a]Indoles

    • Field : Organic Chemistry
    • Application : “2-chloro-1-ethyl-1H-indole-3-carbaldehyde” has been used in the synthesis of imidazo[1,2-a]indoles .
    • Methods : A two-step approach has been developed for the synthesis of imidazo[1,2-a]indoles from "2-chloro-1-ethyl-1H-indole-3-carbaldehyde" .
    • Results : The specific results or outcomes of this synthesis are not provided in the source .
  • Phytoalexin Synthesis

    • Field : Biochemistry
    • Application : “2-chloro-1-ethyl-1H-indole-3-carbaldehyde” is used in the synthesis of indole phytoalexin cyclobrassinon .
    • Methods : The specific methods of application or experimental procedures would depend on the specific synthesis process .
    • Results : The specific results or outcomes of this synthesis are not provided in the source .
  • Analgesic Agents

    • Field : Pharmacology
    • Application : Indole derivatives are used as analgesic agents .
    • Methods : These compounds are typically synthesized in a lab and then tested for their pain-relieving effects .
    • Results : The specific results or outcomes of these tests are not provided in the source .
  • Hypoglycemic Agents

    • Field : Pharmacology
    • Application : Indole derivatives are used as hypoglycemic agents .
    • Methods : These compounds are typically synthesized in a lab and then tested for their blood sugar-lowering effects .
    • Results : The specific results or outcomes of these tests are not provided in the source .
  • Antibacterial and Antifungal Agents

    • Field : Pharmacology
    • Application : Indole derivatives are used as antibacterial and antifungal agents .
    • Methods : These compounds are typically synthesized in a lab and then tested for their antibacterial and antifungal effects .
    • Results : The specific results or outcomes of these tests are not provided in the source .
  • Antiamoebic and Cytotoxic Agents

    • Field : Pharmacology
    • Application : Indole derivatives are used as antiamoebic and cytotoxic agents .
    • Methods : These compounds are typically synthesized in a lab and then tested for their antiamoebic and cytotoxic effects .
    • Results : The specific results or outcomes of these tests are not provided in the source .
  • Inhibitors of the Dengue Virus Protease

    • Field : Virology
    • Application : Indole derivatives are used as inhibitors of the Dengue virus protease with antiviral activity in cell-culture .
    • Methods : These compounds are typically synthesized in a lab and then tested for their inhibitory effects on the Dengue virus protease .
    • Results : The specific results or outcomes of these tests are not provided in the source .

properties

IUPAC Name

2-chloro-1-ethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-13-10-6-4-3-5-8(10)9(7-14)11(13)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYUXOLCOLWWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313246
Record name 2-Chloro-1-ethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-ethyl-1H-indole-3-carbaldehyde

CAS RN

64788-54-1
Record name NSC268302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-ethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Tu, SQ Wu, XQ Li, ZC Wan, JL Wan… - Journal of …, 2018 - Wiley Online Library
… key intermediate 2-chloro-1-ethyl-1H-indole-3-carbaldehyde (3) … synthesized from 2-chloro-1-ethyl-1H-indole-3-carbaldehyde (3), … to give 2-chloro-1-ethyl-1H-indole-3-carbaldehyde (3). …
Number of citations: 9 onlinelibrary.wiley.com
XQ Li, YY Gan, J Meng, W Li, J Chen… - Journal of …, 2018 - Wiley Online Library
A series of novel quinazolinone acylhydrazone derivatives containing the indole moiety were designed, synthesized, and evaluated for their inhibition activities against some important …
Number of citations: 16 onlinelibrary.wiley.com

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